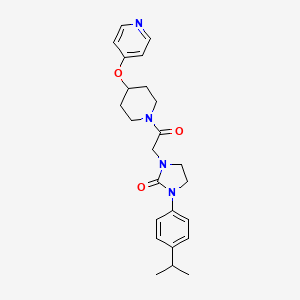
1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Isopropylphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H29N5O3
- Molecular Weight : 423.517 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Specific mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific phosphatidylinositol phosphatases, which are involved in cellular signaling pathways. This inhibition can lead to altered cellular responses to growth factors and hormones .
- Receptor Interaction : There is evidence suggesting that the compound may bind to certain receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of this compound on cancer cell lines. For instance, it has shown promising results against breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Neuroprotective Activity
In neuropharmacological studies, the compound exhibited neuroprotective properties in models of oxidative stress. It reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to neurotoxic agents.
Case Studies
- Study on Cancer Cell Lines : A study published in the International Journal of Biological and Pharmaceutical Sciences investigated the effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity, particularly against MCF-7 cells, where the compound induced apoptosis through mitochondrial pathways .
- Neuroprotection Research : Another study focused on its neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that the compound could enhance neuronal survival by modulating antioxidant defenses .
特性
IUPAC Name |
1-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-18(2)19-3-5-20(6-4-19)28-16-15-27(24(28)30)17-23(29)26-13-9-22(10-14-26)31-21-7-11-25-12-8-21/h3-8,11-12,18,22H,9-10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALHWYEVYSZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














